molecular formula C16H20N4O4S B2490202 1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide CAS No. 1448036-78-9

1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2490202
CAS No.: 1448036-78-9
M. Wt: 364.42
InChI Key: JYFQWOIVARETMP-UHFFFAOYSA-N
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Description

1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted at the 1-position with a methyl group and at the 4-position with a sulfonamide moiety. The phenyl ring attached to the sulfonamide nitrogen is further functionalized with a 2-morpholino-2-oxoethyl group.

Properties

IUPAC Name

1-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-19-12-15(11-17-19)25(22,23)18-14-4-2-13(3-5-14)10-16(21)20-6-8-24-9-7-20/h2-5,11-12,18H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFQWOIVARETMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, sulfonation, and the introduction of the morpholine group. One common synthetic route is as follows:

    Formation of the Pyrazole Ring: The synthesis begins with the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Sulfonation: The pyrazole intermediate is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

    Introduction of the Morpholine Group: The final step involves the reaction of the sulfonated pyrazole intermediate with a morpholine derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

Synthesis Methodology

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting a hydrazine derivative with an α,β-unsaturated carbonyl compound.
  • Sulfonation : The pyrazole intermediate undergoes sulfonation using agents such as chlorosulfonic acid.
  • Introduction of the Morpholine Group : The final step involves reacting the sulfonated pyrazole with a morpholine derivative.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects, particularly in:

  • Anti-inflammatory Activity : It inhibits pro-inflammatory cytokines like TNF-α and nitric oxide, suggesting utility in treating inflammatory diseases.
  • Anticancer Properties : Research indicates that pyrazole derivatives can exhibit significant antitumor activity against various cancer cell lines by targeting key kinases such as BRAF(V600E) and EGFR.

The biological activities of 1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide include:

  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes or receptors, modulating various biological pathways.
  • Antimicrobial Effects : Its structure allows it to disrupt bacterial cell membranes, leading to cell lysis.

Chemical Research

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its unique combination of functional groups enables the exploration of new chemical reactions and materials.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Antitumor Activity

A study demonstrated that derivatives similar to this compound showed effectiveness against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy. These findings suggest that modifications to the structure can enhance potency against specific cancer types.

Case Study 2: Anti-inflammatory Effects

Research indicated that this compound significantly inhibited the production of inflammatory mediators in vitro. The results suggest its potential use in treating conditions characterized by chronic inflammation.

Case Study 3: Antimicrobial Properties

Studies have shown that pyrazole derivatives possess antimicrobial properties through membrane disruption mechanisms. This highlights their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Functional Group Variations

Compound Name Substituent on Pyrazole Substituent on Phenyl Ring Key Functional Groups
Target Compound 1-methyl 2-morpholino-2-oxoethyl Sulfonamide, morpholine, ketone
BTT-3033 () 1-methyl 4-[(phenylamino)carbonyl]amino Sulfonamide, urea, fluorophenyl
Example 53 () 1-(chromen-2-yl)ethyl 4-amino, fluorophenyl, chromen-2-yl Sulfonamide, pyrazolopyrimidine
1-ethyl-N-[4... () 1-ethyl 6-methyl-1,3-benzothiazol-2-yl Sulfonamide, benzothiazole
  • Target Compound vs. BTT-3033: The morpholino-2-oxoethyl group in the target replaces BTT-3033’s urea-linked fluorophenyl group. This substitution likely alters target specificity; BTT-3033 is a potent integrin α2β1 inhibitor, whereas the morpholino group in the target may favor interactions with kinases or GPCRs due to its hydrogen-bonding capacity .
  • Target vs. Example 53 () : Example 53 incorporates a chromen-2-yl group and pyrazolopyrimidine, increasing molecular complexity and rigidity. Its higher molecular weight (589.1 g/mol vs. ~423.45 g/mol for the target) may reduce solubility but enhance binding affinity for hydrophobic pockets .
  • Target vs. 1-ethyl-N-[4... () : The ethyl group on the pyrazole in ’s compound may improve metabolic stability compared to the target’s methyl group. The benzothiazole substituent could enhance π-π stacking in enzyme active sites .

Physicochemical Properties

Property Target Compound BTT-3033 () Example 53 ()
Molecular Weight (g/mol) ~423.45 ~460.44 589.1
Melting Point (°C) Not reported Not reported 175–178
Hydrogen Bond Donors 2 (sulfonamide NH) 3 (urea NH, sulfonamide NH) 2 (sulfonamide NH)
  • Example 53’s higher melting point (175–178°C) suggests stronger crystal packing forces, possibly due to its planar chromen-2-yl system .

Biological Activity

1-methyl-N-(4-(2-morpholino-2-oxoethyl)phenyl)-1H-pyrazole-4-sulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by a pyrazole ring, a sulfonamide group, and a morpholine moiety. This compound has garnered attention for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : Reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
  • Sulfonation : Introduction of the sulfonamide group using agents like chlorosulfonic acid.
  • Morpholine Introduction : Reaction with a morpholine derivative to yield the final product.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. This modulation can influence various biological pathways, making it a candidate for therapeutic applications.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against BRAF(V600E), EGFR, and Aurora-A kinase, which are critical targets in cancer therapy .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) . This suggests its utility in treating inflammatory diseases.

Antimicrobial Properties

Studies have also highlighted the antimicrobial effects of pyrazole derivatives. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis and death .

Research Findings and Case Studies

A summary of key findings related to the biological activity of this compound is presented in the table below:

Activity Description Reference
AntitumorInhibits BRAF(V600E), EGFR, and Aurora-A kinase; potential for cancer treatment
Anti-inflammatoryReduces TNF-α and NO production; useful in inflammatory diseases
AntimicrobialDisrupts bacterial membranes; leads to cell lysis
Enzyme InhibitionActs on specific enzymes affecting various biological pathways

Q & A

What are the key synthetic pathways for this compound, and what critical reaction conditions influence yield?

Answer:
The synthesis typically involves:

  • Cyclization : Formation of the pyrazole ring via hydrazine derivatives and β-keto esters under acidic/basic conditions .
  • Sulfonylation : Introducing the sulfonamide group using sulfonyl chlorides in the presence of a base (e.g., triethylamine) .
  • Morpholino Incorporation : Coupling 2-morpholino-2-oxoethyl groups via nucleophilic substitution or click chemistry .
    Critical conditions include temperature control (60–80°C for cyclization), solvent choice (DMF or THF for sulfonylation), and catalyst optimization (e.g., CuSO₄ for click chemistry) . Yields range from 45–75% depending on stepwise purification.

Which spectroscopic methods confirm structural integrity, and how are they applied?

Answer:

  • ¹H/¹³C NMR : Assigns protons/carbons to pyrazole, morpholino, and sulfonamide groups. For example, the sulfonamide SO₂ group appears at ~125–130 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 409.12) .
  • IR Spectroscopy : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and morpholino C=O (~1650 cm⁻¹) .
    TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) monitors reaction progress .

How can researchers resolve contradictions in reported biological activities of pyrazole-sulfonamide derivatives?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Standardize protocols using WHO-recommended cell models .
  • Structural Analogues : Minor substitutions (e.g., fluorophenyl vs. methoxyphenyl) alter target affinity. Perform SAR studies with controlled substituent variations .
  • Solubility Factors : Use DMSO concentration <0.1% in vitro to avoid false negatives . Cross-validate findings with orthogonal assays (e.g., SPR and fluorescence polarization) .

What strategies optimize solubility and stability for in vitro assays?

Answer:

  • Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • pH Adjustment : Buffers at pH 7.4 mimic physiological conditions, stabilizing the sulfonamide group .
  • Lyophilization : Improves long-term storage stability by removing hydrolytic solvents .
  • Prodrug Design : Introduce ester moieties to the morpholino group for enhanced membrane permeability .

What biological targets are hypothesized based on structural features?

Answer:

  • Kinase Inhibition : The pyrazole-sulfonamide scaffold mimics ATP-binding pockets (e.g., CDK2 inhibition) .
  • GPCR Modulation : Morpholino groups may interact with serotonin receptors (5-HT₂A) .
  • Antimicrobial Activity : Sulfonamide moieties target dihydropteroate synthase in bacterial folate synthesis .

How does the morpholino substituent impact pharmacokinetic properties?

Answer:

  • Lipophilicity : Morpholino reduces logP by ~0.5 units compared to piperidine analogues, improving solubility .
  • Metabolic Stability : Resists CYP3A4 oxidation due to electron-withdrawing effects .
  • Half-life Extension : Morpholino’s hydrogen-bonding capacity enhances plasma protein binding, prolonging t₁/₂ .

What purification techniques achieve high purity post-synthesis?

Answer:

  • Column Chromatography : Silica gel (200–300 mesh) with ethyl acetate/hexane (3:7) eluent .
  • Recrystallization : Ethanol/water (8:2) at 4°C yields >95% purity .
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min .

What computational methods predict binding affinity with target enzymes?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulates interactions with kinase ATP pockets (binding energy ≤ -8.5 kcal/mol) .
  • MD Simulations (GROMACS) : Assesses stability of sulfonamide-enzyme complexes over 100 ns trajectories .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values .

How does the sulfonamide group influence reactivity?

Answer:

  • Electrophilicity : The SO₂ group activates the pyrazole ring for nucleophilic attack at the C-3 position .
  • Acid-Base Behavior : Sulfonamide pKa ~10 enables pH-dependent solubility .
  • Cross-Coupling : Participates in Buchwald-Hartwig amination with aryl halides .

What experimental designs assess selectivity against off-target proteins?

Answer:

  • Panel Screening : Test against 50+ kinases/enzymes (e.g., Eurofins Panlabs) to calculate selectivity indices .
  • CRISPR Knockout Models : Validate target specificity in HEK293 cells lacking the hypothesized enzyme .
  • Thermal Shift Assays : Measure ΔTm shifts (>2°C indicates binding) for off-target vs. target proteins .

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